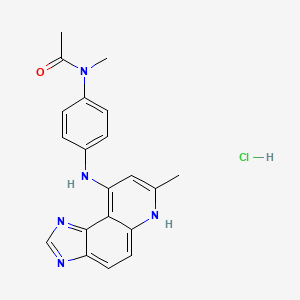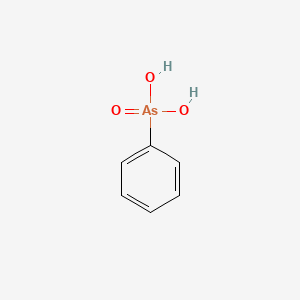
ファボモチゾール
概要
説明
ファボモチゾールは、アフォバゾールという商品名でも知られており、ロシアで2000年代初頭に発売された抗不安薬です。 鎮静作用や筋弛緩作用を伴うことなく、抗不安作用と神経保護作用を示すことが知られています 。この化合物は、その独自の作用機序と潜在的な治療効果から注目を集めています。
科学的研究の応用
ファボモチゾールは、科学研究のさまざまな分野における潜在的な応用について、広く研究されてきました。化学では、ベンゾイミダゾール誘導体に対するさまざまな化学反応の影響を調べるためのモデル化合物として使用されます。 生物学では、ファボモチゾールは神経保護作用を示すことが示されており、神経変性疾患の治療のための潜在的な候補となっています 。 医学では、主に不安症の治療のための抗不安薬として使用されています 。 さらに、ファボモチゾールは、虚血性脳卒中やその他の病態の治療における潜在的な使用についても研究されています .
作用機序
ファボモチゾールの作用機序は完全に解明されていませんが、複数の分子標的と経路が関与していると考えられています。 ファボモチゾールは、シグマ-1受容体、NRH:キノンレダクターゼ2 (NQO2)、およびモノアミンオキシダーゼA (MAO-A) と相互作用することが示されています 。これらの相互作用は、抗不安作用と神経保護作用に寄与すると考えられています。 さらに、ファボモチゾールは、神経保護に役割を果たす神経成長因子 (NGF) と脳由来神経栄養因子 (BDNF) の放出を促進することが示されています .
生化学分析
Biochemical Properties
Fabomotizole’s mechanism of action remains poorly defined, with GABAergic, NGF - and BDNF -release-promoting, MT1 receptor agonism, MT3 receptor antagonism, and sigma agonism suggested as potential mechanisms . Fabomotizole was shown to inhibit MAO-A reversibly and there might be also some involvement with serotonin receptors .
Cellular Effects
Fabomotizole has been shown to have a beneficial effect in models of ischemic stroke . It has also been found to decrease the mRNA levels of certain genes, the products of which are involved in ribosome biogenesis, DNA and RNA binding, and are components of ribosomes and ribonucleoprotein complexes .
Molecular Mechanism
The molecular mechanism of Fabomotizole is not fully understood. It is known to interact with several receptors and enzymes. It has been suggested to promote the release of NGF and BDNF, agonize MT1 receptors, antagonize MT3 receptors, and agonize sigma receptors . It has also been shown to reversibly inhibit MAO-A and may interact with serotonin receptors .
Temporal Effects in Laboratory Settings
Fabomotizole has been shown to improve blood supply, limit the area of injury, and normalize pathological brain changes in localized cerebral ischemia . It also eliminates neuropsychological damage in models of ischemic and hemorrhagic stroke .
Dosage Effects in Animal Models
In animal models, Fabomotizole therapy for 28 days (15 mg/kg/day intraperitoneally) restored inotropic function of the left ventricle and increased ejection fraction from 54±3 to 65±3% (p =0.001) .
Metabolic Pathways
Fabomotizole is extensively metabolized in the liver
Transport and Distribution
It is known that Fabomotizole has a pronounced first-pass effect .
準備方法
ファボモチゾールの合成は、2-(2-モルフォリノエチルチオ)-5-エトキシベンゾイミダゾールという主要な中間体の調製から始まり、いくつかのステップを踏みます。この中間体は、一連の化学反応を経てファボモチゾールに変換されます。 工業的な製造方法では、通常、高速液体クロマトグラフィー (HPLC) と質量分析 (MS) を用いて、最終製品の純度と品質を保証します .
化学反応の分析
ファボモチゾールは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物には、ファボモチゾールのヒドロキシル化誘導体と脱エチル化誘導体があります .
類似化合物との比較
ファボモチゾールは、鎮静作用や筋弛緩作用がないため、抗不安薬の中でもユニークです。 メビカル、フェニブト、セランク、バ lidool、ベメチルなどがあります 。これらの化合物も抗不安作用を示しますが、作用機序と副作用のプロフィールが異なります。 たとえば、フェニブトは鎮静作用があることが知られており、セランクはペプチドベースの薬剤であり、異なる分子標的を持っています .
特性
IUPAC Name |
4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNUCVSRRUDYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169606 | |
| Record name | Fabomotizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173352-21-1 | |
| Record name | Afobazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173352-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fabomotizole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fabomotizole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fabomotizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00169606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FABOMOTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F8K1X115C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Afobazole (5-Ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride)?
A1: Afobazole primarily acts as a potent agonist of sigma-1 receptors (σ1R), with moderate affinity for sigma-2 receptors (σ2R), and melatonin receptors, specifically MT1 and MT3. [] []
Q2: How does Afobazole's interaction with σ1R influence neuronal responses to ischemia and acidosis?
A2: Afobazole, by activating σ1R, effectively reduces intracellular calcium overload in cortical neurons exposed to ischemia and acidosis. This modulation of calcium handling contributes significantly to its neuroprotective effects. []
Q3: Can you elaborate on the role of σ1R in Afobazole's neuroprotective effects against amyloid-β25–35 toxicity?
A3: Afobazole, through σ1R activation, inhibits microglial activation and subsequent toxicity induced by the amyloid-β25–35 fragment. This is achieved by reducing membrane ruffling, cell migration, and modulating the expression of apoptotic proteins (Bax, caspase-3, Bcl-2). [] []
Q4: Does Afobazole's interaction with σ receptors impact microglial function?
A4: Yes, Afobazole, acting as a pan-selective σ receptor agonist, inhibits microglial migration induced by ATP and UTP. This inhibition is mediated by both σ1 and σ2 receptors and leads to a decrease in intracellular calcium elevation. Furthermore, Afobazole blocks ATP-induced membrane currents in microglial cells, indicating a modulatory effect on purinergic receptor signaling. []
Q5: What is the role of GABAergic mechanisms in Afobazole's cerebrovascular and neuroprotective effects?
A5: GABAergic mechanisms are essential for Afobazole's beneficial effects on cerebral circulation. Studies show that GABA receptor antagonists, such as bicuculline and picrotoxin, significantly attenuate the cerebrovascular effects of Afobazole, highlighting the involvement of GABAergic pathways in its neuroprotective action. []
Q6: What is the molecular formula and weight of Afobazole?
A6: Afobazole has the molecular formula C16H22N4OS • 2HCl and a molecular weight of 387.36 g/mol.
Q7: Is there any available spectroscopic data for Afobazole?
A7: While the provided research papers primarily focus on the pharmacological effects of Afobazole, specific spectroscopic data is not included.
Q8: Is there information available on the material compatibility and stability of Afobazole under various conditions?
A8: The provided research papers primarily focus on the pharmacological aspects of Afobazole. Information regarding its material compatibility and stability under various conditions is not included in these studies.
Q9: Does Afobazole exhibit any catalytic properties?
A9: The provided research papers do not discuss any catalytic properties of Afobazole. Its primary mode of action revolves around its interaction with specific receptors and its influence on neuronal and glial cell signaling pathways.
Q10: Are there any computational chemistry studies or QSAR models developed for Afobazole?
A10: While the provided research articles highlight Afobazole's interaction with various receptors, they don't delve into detailed computational chemistry studies or QSAR models.
Q11: Has the structure-activity relationship (SAR) of Afobazole been investigated?
A11: Although the provided research focuses on Afobazole's pharmacological effects, it lacks specific details on SAR investigations and the impact of structural modifications on its activity, potency, and selectivity.
Q12: What is known about the stability of Afobazole under various conditions and potential formulation strategies?
A12: Information about the stability of Afobazole under various conditions and specific formulation strategies to improve its stability, solubility, or bioavailability is not included in the provided research papers.
Q13: Can you describe the pharmacokinetics (PK) of Afobazole, including absorption, distribution, metabolism, and excretion (ADME)?
A13: Afobazole exhibits a rapid absorption and elimination profile in rats, undergoing extensive biotransformation with the formation of several metabolites, including the main metabolite M-11 (2-[2-(3-oxomorpholine-4-yl)-ethylthio]-5-ethoxybenzimidazole hydrochloride). It shows a moderate permeability into the brain and a first-pass effect after oral administration. [] []
Q14: What is the pharmacodynamic (PD) profile of Afobazole?
A14: Afobazole exhibits anxiolytic and neuroprotective effects, attributed to its interactions with σ1R, σ2R, MT1, MT3, and its modulation of monoamine neurotransmitter systems. [] []
Q15: Has the efficacy of Afobazole been evaluated in in vitro and in vivo models?
A15: Yes, Afobazole's efficacy has been extensively studied in both in vitro and in vivo models. In vitro studies utilizing rat cortical neurons and microglia have demonstrated its neuroprotective effects against ischemia, acidosis, and amyloid-β toxicity. [] [] [] [] In vivo studies utilizing rat models of anxiety, stroke, and Parkinson's disease have shown promising results in reducing anxiety, improving motor function, and mitigating neuronal damage. [] []
Q16: Is there any evidence of resistance or cross-resistance to Afobazole?
A16: The development of resistance to Afobazole has not been extensively studied in the provided research.
Q17: Have there been any studies on drug delivery strategies for Afobazole?
A17: The provided research primarily focuses on Afobazole's mechanism of action and efficacy in various experimental models. It lacks information on specific drug delivery strategies or targeted delivery approaches.
Q18: Are there any identified biomarkers associated with Afobazole efficacy or adverse effects?
A18: The research papers do not mention specific biomarkers for Afobazole efficacy or adverse effects.
Q19: What analytical methods are used to characterize and quantify Afobazole?
A19: High-performance liquid chromatography (HPLC) is a key analytical technique employed in several studies to assess Afobazole's pharmacokinetic profile and investigate its metabolism in rats. [] [] []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















